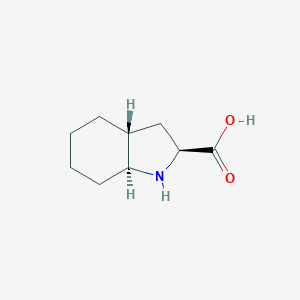

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-CSMHCCOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427049 | |

| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145438-94-4 | |

| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145438-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2S,3aR,7aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid, a key chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril. The precise stereochemistry of this bicyclic amino acid is critical for its function in the final active pharmaceutical ingredient. This document details the spectroscopic data and methodologies used to confirm its structure.

Spectroscopic Data Analysis

Table 1: ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The data was recorded on a 400 MHz spectrometer in Deuterium Oxide (D₂O).

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Proposed Assignment |

| 4.38 | m | 1H | H-2 |

| 3.72 | m | 1H | H-7a |

| 2.23–2.36 | m | 2H | H-3, H-3a |

| 2.02–2.15 | m | 1H | H-7 |

| 1.72–1.82 | m | 1H | H-7 |

| 1.54–1.70 | m | 2H | H-4, H-6 |

| 1.20–1.51 | m | 5H | H-4, H-5, H-6 |

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum identifies the number of chemically distinct carbon atoms and their electronic environments. The data was recorded on a 100 MHz spectrometer in Deuterium Oxide (D₂O).

| Chemical Shift (δ) ppm | Proposed Assignment |

| 172.76 | C=O (Carboxylic Acid) |

| 59.94 | C-2 |

| 57.61 | C-7a |

| 36.33 | C-3a |

| 32.44 | C-3 |

| 24.72 | C-7 |

| 23.95 | C-4 |

| 21.01 | C-6 |

| 20.51 | C-5 |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides an extremely accurate mass measurement, which is used to determine the elemental composition of the molecule.

| Ion | Calculated m/z | Found m/z |

| [M - Cl]⁺ | 170.1176 | 170.1177 |

Experimental Protocols

Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid

A common method for the synthesis of the target molecule is the hydrogenation of (S)-indoline-2-carboxylic acid.[1]

-

Hydrogenation: A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60 °C in the presence of Platinum(IV) oxide (PtO₂) (300 mg).

-

Reaction Monitoring: The reaction is allowed to proceed for 24 hours.

-

Work-up: The catalyst is removed by filtration and washed with acetic acid. The solvent is then evaporated to dryness.

-

Crystallization: The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.

NMR Spectroscopy

While detailed acquisition parameters are not available, a general protocol for obtaining similar NMR data would be as follows:

-

Sample Preparation: A sample of the hydrochloride salt of the compound is dissolved in Deuterium Oxide (D₂O).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

-

COSY: To establish proton-proton couplings and identify adjacent protons.

-

HSQC: To correlate directly bonded proton and carbon atoms.

-

HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or water, at a low concentration.

-

Data Acquisition: The sample solution is introduced into an electrospray ionization (ESI) source of a high-resolution mass spectrometer. The data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts. For the hydrochloride salt, the cation [M-Cl]⁺ is observed. Fragmentation data (MS/MS) would typically be acquired to further confirm the structure by analyzing the fragmentation pattern.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound, integrating various analytical techniques.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While a complete dataset including 2D NMR and fragmentation mass spectrometry is not fully available in public literature, the provided ¹H NMR, ¹³C NMR, and HRMS data strongly support the assigned structure. For drug development and quality control purposes, a full suite of spectroscopic analyses, as outlined in the experimental protocols, is essential for unambiguous structure confirmation and stereochemical assignment.

References

An In-depth Technical Guide to the Physicochemical Properties of Octahydroindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydroindole-2-carboxylic acid (OIC) is a conformationally constrained, non-proteinogenic amino acid that serves as a critical chiral building block in medicinal chemistry. Its rigid bicyclic structure, analogous to proline with a fused cyclohexane ring, is instrumental in the design of peptidomimetics with enhanced potency, selectivity, and enzymatic stability. OIC is a key intermediate in the synthesis of prominent pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril, which are widely used in the management of hypertension. This guide provides a comprehensive overview of the physicochemical properties of octahydroindole-2-carboxylic acid, with a focus on the pharmaceutically relevant (2S,3aS,7aS) stereoisomer. Detailed experimental protocols for the determination of these properties and for its synthesis are provided, alongside a visualization of its role in the context of the Renin-Angiotensin System.

Physicochemical Properties

The physicochemical properties of octahydroindole-2-carboxylic acid are crucial for its application in drug design and development. These properties can vary between its different stereoisomers. The data presented below pertains primarily to the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid isomer, which is a key intermediate in the synthesis of the ACE inhibitor Perindopril.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | [1] |

| Synonyms | L-Octahydroindole-2-carboxylic acid, OIC | [[“]] |

| Chemical Formula | C₉H₁₅NO₂ | [[“]][3] |

| Molecular Weight | 169.22 g/mol | [[“]][3] |

| Appearance | White to off-white crystalline solid | [[“]] |

Quantitative Physicochemical Data

The following table summarizes key quantitative physicochemical properties for the (2S,3aS,7aS) isomer of octahydroindole-2-carboxylic acid.

| Property | Value | Source(s) |

| Melting Point | 259-260 °C; 267-269 °C; 275-277°C | [4][5] |

| Boiling Point (Predicted) | 318.6 ± 25.0 °C | [4] |

| pKa (Strongest Acidic, Predicted) | 2.09 / 2.47 ± 0.20 | [4] |

| pKa (Strongest Basic, Predicted) | 11.64 | [4] |

| LogP | 0.3 (at 25°C and pH 5) | [4] |

| Solubility | Slightly soluble in water; Soluble in methanol. | [4] |

| Optical Rotation [α]D | -47 ± 2º (c=1 in MeOH); -45.6 (c=0.46 in MeOH) | [[“]][4][5] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the synthesis and characterization of octahydroindole-2-carboxylic acid.

Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid via Catalytic Hydrogenation

This protocol describes a common and effective method for the synthesis of the (2S,3aS,7aS) isomer through the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[5]

Materials:

-

(S)-indoline-2-carboxylic acid

-

Acetic acid

-

Platinum(IV) oxide (PtO₂) or 10% Platinum on Carbon (Pt/C) catalyst

-

Hydrogen gas supply

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization solvent (e.g., ethanol)

Procedure:

-

Dissolution: Dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (e.g., 60 mL) in a suitable hydrogenation vessel.[5]

-

Catalyst Addition: Add the Platinum(IV) oxide (PtO₂) catalyst (e.g., 300 mg) to the solution. An alternative catalyst is 10% Platinum on Carbon (Pt/C).

-

Hydrogenation: Place the vessel in a hydrogenation apparatus. Pressurize the vessel with hydrogen gas (e.g., up to 5 bar) and heat to the desired temperature (e.g., 60 °C).[5]

-

Reaction Monitoring: Maintain the reaction under a hydrogen atmosphere with stirring for a sufficient duration (e.g., 24 hours) or until the theoretical amount of hydrogen is consumed.

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst. Wash the filtered catalyst with a small amount of acetic acid to recover any adsorbed product.[5]

-

Solvent Evaporation: Combine the filtrate and washings and concentrate the solution to dryness using a rotary evaporator.

-

Crystallization: Recrystallize the resulting solid residue from a suitable solvent, such as ethanol, to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[5]

-

Drying: Dry the purified product under vacuum to a constant weight.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of octahydroindole-2-carboxylic acid

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: If necessary, finely powder a small amount of the dry sample using a mortar and pestle.

-

Capillary Tube Filling: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Purity Indication: A sharp melting range (1-2 °C) is indicative of a pure compound.

Determination of Aqueous Solubility

This protocol provides a general method for qualitatively assessing the solubility of an amino acid in water.

Materials:

-

Test tubes

-

Sample of octahydroindole-2-carboxylic acid

-

Distilled water

-

Spatula

-

Vortex mixer or stirring rod

Procedure:

-

Sample Addition: Place a small, measured amount of octahydroindole-2-carboxylic acid (e.g., 10 mg) into a clean, dry test tube.

-

Solvent Addition: Add a specific volume of distilled water (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is soluble under these conditions. If solid remains, it is considered slightly soluble or insoluble.

-

Reporting: Report the solubility qualitatively (e.g., soluble, slightly soluble, insoluble) and note the conditions (temperature and approximate concentration).

Determination of pKa by Acid-Base Titration

This protocol describes the determination of the acid dissociation constants (pKa) of an amino acid by titrating with a strong base.

Materials:

-

pH meter with an electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

A known quantity of octahydroindole-2-carboxylic acid

-

Distilled water

Procedure:

-

Sample Preparation: Accurately weigh a sample of octahydroindole-2-carboxylic acid and dissolve it in a known volume of distilled water in a beaker.

-

Initial Acidification: Add a magnetic stir bar and place the beaker on a magnetic stirrer. If necessary, add a known amount of standardized HCl to fully protonate the amino acid, bringing the initial pH to below 2.

-

Titration Setup: Calibrate the pH meter. Fill the burette with the standardized NaOH solution and immerse the pH electrode in the amino acid solution.

-

Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.5 mL), recording the pH after each addition.

-

Data Collection: Continue the titration until the pH has risen to approximately 12.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first pKa corresponds to the carboxylic acid group, and the second pKa corresponds to the amino group.

Determination of LogP (Shake-Flask Method)

This protocol details the classic shake-flask method for determining the octanol-water partition coefficient (LogP).

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

Sample of octahydroindole-2-carboxylic acid

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them and allowing the layers to separate.

-

Sample Dissolution: Prepare a stock solution of octahydroindole-2-carboxylic acid in the aqueous phase at a known concentration.

-

Partitioning: Add equal volumes of the n-octanol and the aqueous sample solution to a separatory funnel or centrifuge tube.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: Allow the layers to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Biological Context: Role in the Renin-Angiotensin System

Octahydroindole-2-carboxylic acid is a crucial precursor for the synthesis of ACE inhibitors.[4] These drugs play a vital role in managing hypertension by targeting the Renin-Angiotensin System (RAS), a key regulator of blood pressure.

The diagram below illustrates the Renin-Angiotensin System and the mechanism of action of ACE inhibitors.

As depicted, Angiotensin-Converting Enzyme (ACE) is responsible for the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. ACE inhibitors, synthesized from octahydroindole-2-carboxylic acid, block this conversion, leading to vasodilation and a reduction in aldosterone secretion. This dual action results in decreased sodium and water retention and ultimately lowers blood pressure. The rigid, proline-like structure of OIC is key to the high affinity and specificity of the resulting inhibitors for the ACE active site.

References

An In-depth Technical Guide to the Synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

(2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid is a pivotal chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril.[1][2] These drugs are widely prescribed for the treatment of hypertension and heart failure.[2] The specific stereochemistry of this compound is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and a comparative analysis of the available methods for its preparation.

Synthetic Strategies

Several synthetic strategies have been developed to produce this compound with high stereochemical purity. The most common approaches include:

-

Diastereoselective Hydrogenation of (S)-Indoline-2-carboxylic Acid: This is a widely employed and relatively straightforward method that involves the catalytic hydrogenation of the corresponding unsaturated precursor.

-

Multi-step Synthesis from Acyclic Precursors: More complex routes that build the bicyclic ring system from acyclic starting materials, offering flexibility but often involving more synthetic steps.

-

Resolution of Racemic Mixtures: This classical approach involves the separation of a racemic mixture of the target molecule or a derivative using a chiral resolving agent.

This guide will delve into the experimental details of these key methodologies.

Experimental Protocols

Method 1: Diastereoselective Hydrogenation of (S)-Indoline-2-carboxylic Acid

This method relies on the stereoselective reduction of the indole ring of (S)-indoline-2-carboxylic acid to yield the desired all-cis diastereomer.

Reaction Scheme:

(S)-Indoline-2-carboxylic Acid → this compound

Detailed Experimental Protocol:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3.0 g (18.38 mmol) of (S)-indoline-2-carboxylic acid in 60 mL of glacial acetic acid.

-

Catalyst Addition: Carefully add 300 mg of platinum(IV) oxide (PtO₂) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 5 bar and heat the reaction mixture to 60°C with vigorous stirring.[2][3]

-

Reaction Monitoring: Maintain the reaction under these conditions for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the platinum catalyst. Wash the filter cake with a small amount of glacial acetic acid.

-

Isolation and Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is then recrystallized from ethanol to afford pure this compound as a white solid.[3]

Quantitative Data Summary:

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (H₂) | Reaction Time (h) | Yield (%) | Reference |

| (S)-Indoline-2-carboxylic acid | PtO₂ | Acetic Acid | 60 | Not specified | 24 | 85 | [3] |

| 1H-Indole-2-carboxylic acid derivative | 10% Pt/C | Acetic Acid | Room Temp | 5 bar | Not specified | 87 | [2] |

Method 2: Multi-step Synthesis via Enamine Intermediate

This patented method provides an alternative route starting from commercially available reagents.

Reaction Scheme:

-

1-(1-cyclohexen-1-yl)-pyrrolidine + 3-halo-L-serine derivative → Intermediate (IV)

-

Intermediate (IV) → Cyclized Intermediate

-

Cyclized Intermediate → this compound

Detailed Experimental Protocol (based on patent description):

-

Step 1: Initial Reaction: 1-(1-cyclohexen-1-yl)-pyrrolidine and a 3-halo-L-serine derivative (with a protected amino group) are reacted in a nonpolar solvent such as dimethylformamide or acetonitrile at 20-30°C. The molar ratio of the pyrrolidine to the serine derivative can range from 1:1 to 1:10.[4]

-

Step 2: Cyclization: The resulting intermediate is then cyclized in a boiling hydrochloric acid solution.[4]

-

Step 3: Hydrogenation: The cyclized compound is hydrogenated using a palladium on carbon (Pd/C) catalyst in glacial acetic acid at a pressure of 0.1-5 MPa.[4]

-

Step 4: Isolation: The final product is obtained by filtration, concentration, and recrystallization.[4]

Quantitative Data Summary:

| Step | Key Reagents | Catalyst | Solvent | Pressure | Yield (%) | Reference |

| Hydrogenation | Cyclized Intermediate | Pd/C | Glacial Acetic Acid | 0.1-5 MPa | High (not specified) | [4] |

Method 3: Resolution of Racemic Benzyl Ester

This approach involves the synthesis of a racemic mixture of the benzyl ester of octahydro-1H-indole-2-carboxylic acid, followed by resolution using a chiral resolving agent.

General Experimental Protocol:

-

Salt Formation: A solution of the racemic benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate is treated with a chiral resolving agent, such as a diaroyl-L-tartaric acid derivative, in a suitable solvent.

-

Diastereomeric Crystallization: The mixture is allowed to crystallize. One diastereomeric salt will preferentially crystallize out of the solution due to differences in solubility. The crystallization temperature is typically maintained between 0°C and 35°C.[5]

-

Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the enantiomerically pure benzyl ester.

-

Hydrolysis: The protecting benzyl group is removed by hydrogenolysis to yield the final this compound.

Signaling Pathway and Biological Context

This compound is a crucial component of ACE inhibitors. These drugs target the Renin-Angiotensin System (RAS), a key regulator of blood pressure.

The Renin-Angiotensin System (RAS):

The RAS is a hormonal cascade that begins with the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to produce angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II causes blood vessels to constrict and stimulates the release of aldosterone, which leads to sodium and water retention, both of which increase blood pressure.

Mechanism of Action of ACE Inhibitors:

ACE inhibitors, synthesized using this compound, block the action of ACE. This prevents the formation of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion. The overall effect is a lowering of blood pressure.

Caption: The Renin-Angiotensin System and the mechanism of ACE inhibition.

Experimental Workflow

The general workflow for the synthesis of this compound via the hydrogenation route is depicted below.

Caption: A typical experimental workflow for the hydrogenation synthesis.

Conclusion

References

- 1. longdom.org [longdom.org]

- 2. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]

- 3. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

An In-depth Technical Guide to (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid: A Key Intermediate in ACE Inhibitor Synthesis

(CAS Number: 80875-98-5)

Abstract

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a pivotal bicyclic amino acid derivative that serves as a critical chiral building block in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors. Its rigid, stereochemically defined structure is essential for the high potency and selectivity of blockbuster drugs such as Perindopril and Trandolapril, which are widely prescribed for the management of hypertension and heart failure. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological significance of this compound, with a focus on its role in drug development. Detailed experimental protocols and relevant signaling pathways are presented to support researchers and scientists in the pharmaceutical industry.

Chemical and Physical Properties

This compound, also known as L-Octahydroindole-2-carboxylic acid, is a white to off-white crystalline powder.[1][2] Its molecular structure, characterized by a specific stereochemistry at three chiral centers, is fundamental to its utility in asymmetric synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₂ | [1] |

| Molecular Weight | 169.22 g/mol | [1] |

| Melting Point | 275-277 °C | [1] |

| Boiling Point (Predicted) | 318.6 ± 25.0 °C | [1] |

| Density (Predicted) | 1.135 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.47 ± 0.20 | [1] |

| Optical Rotation | -50° (c=1 in methanol) | [2] |

| Solubility | Sparingly soluble in methanol, slightly soluble in water. | [1] |

| Appearance | White to Off-White Powder/Crystal | [1][2] |

Synthesis and Stereochemistry

The synthesis of enantiomerically pure this compound is a key step in the industrial production of Perindopril and Trandolapril.[3][4] The crucial stereochemical configuration is typically achieved through the diastereoselective hydrogenation of a precursor, (S)-indoline-2-carboxylic acid.[5] The specific arrangement of the substituents on the fused ring system is paramount for the biological activity of the final ACE inhibitor.[6]

Experimental Protocol: Synthesis via Hydrogenation of (S)-Indoline-2-carboxylic Acid

This protocol is based on a method described in the literature, which utilizes platinum oxide as a catalyst.[5]

Materials:

-

(S)-Indoline-2-carboxylic acid

-

Acetic acid

-

Platinum(IV) oxide (PtO₂)

-

Ethanol

Procedure:

-

A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in acetic acid (60 mL) is prepared in a hydrogenation vessel.

-

Platinum(IV) oxide (e.g., 300 mg) is added to the solution.

-

The mixture is hydrogenated at 60 °C under atmospheric pressure for 24 hours.

-

Upon completion, the catalyst is removed by filtration and washed with acetic acid.

-

The solvent is evaporated to dryness under reduced pressure.

-

The resulting residue is crystallized from ethanol to yield pure this compound as a white solid.

Expected Yield: Approximately 85%.[5]

The synthesis workflow can be visualized as follows:

Caption: A simplified workflow for the synthesis of the target compound.

Role in the Synthesis of ACE Inhibitors

This compound is a crucial intermediate in the synthesis of Perindopril. The synthesis involves the coupling of this intermediate with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.[3][7]

Experimental Protocol: Coupling Reaction for Perindopril Synthesis

The following is a general procedure for the coupling reaction as described in patent literature.[7]

Materials:

-

(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester para-toluenesulfonate

-

Triethylamine

-

Ethyl acetate

-

N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine

-

1-Hydroxybenzotriazole (HOBt)

-

Dicyclohexylcarbodiimide (DCC)

Procedure:

-

To a stirred reactor, add (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate (1 kg), triethylamine (0.06 kg), and ethyl acetate (4.6 L).

-

After stirring for 10 minutes at ambient temperature, add N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine (0.52 kg), 1-hydroxybenzotriazole (0.15 kg), and dicyclohexylcarbodiimide (0.5 kg).

-

The heterogeneous mixture is heated to 30°C for 3 hours with vigorous stirring.

-

The reaction mixture is then cooled to 0°C and filtered.

-

The filtrate is washed and evaporated to dryness to yield the coupled product.

This coupled product is then further processed, typically through debenzylation via catalytic hydrogenation, to yield Perindopril.[7]

The logical relationship in the synthesis of Perindopril is illustrated below:

Caption: The role of the title compound in the synthesis of Perindopril.

Biological Significance and Mechanism of Action

This compound itself is not biologically active as an ACE inhibitor. Its importance lies in providing the necessary stereochemical framework for the final drug molecule. Perindopril, synthesized from this intermediate, is a prodrug that is metabolized in the liver to its active form, perindoprilat.[8] Perindoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).

ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. It converts the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the secretion of aldosterone, which leads to sodium and water retention.

By inhibiting ACE, perindoprilat decreases the production of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion. This results in a decrease in blood pressure and a reduction in the workload of the heart.

The signaling pathway of the renin-angiotensin system and the point of intervention by ACE inhibitors is depicted below:

Caption: The mechanism of action of ACE inhibitors within the RAAS pathway.

Conclusion

This compound is a cornerstone in the synthetic strategies for a major class of cardiovascular drugs. Its well-defined stereochemistry is indispensable for the efficacy of ACE inhibitors like Perindopril and Trandolapril. A thorough understanding of its properties, synthesis, and the biological context of its application is crucial for researchers and professionals in drug discovery and development. The methodologies and pathways detailed in this guide aim to provide a solid foundation for further research and innovation in this field.

References

- 1. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]

- 2. (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid, 98% 5 g | Request for Quote [thermofisher.com]

- 3. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]

- 4. longdom.org [longdom.org]

- 5. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 8. Perindopril - Wikipedia [en.wikipedia.org]

The Octahydroindole Ring System: A Privileged Scaffold in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The octahydroindole scaffold, a saturated bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a versatile framework for the development of potent and selective therapeutic agents across a wide range of biological targets. This technical guide delves into the profound biological significance of the octahydroindole ring system, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its engagement with critical signaling pathways.

Core Biological Activities and Therapeutic Applications

The octahydroindole moiety is a cornerstone in the design of numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities. Its significance is underscored by its presence in both natural products and clinically successful synthetic drugs.

Antihypertensive Agents: ACE Inhibition

One of the most prominent applications of the octahydroindole ring system is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension.[1][2] The conformationally constrained octahydroindole-2-carboxylic acid serves as a crucial chiral building block in the synthesis of potent ACE inhibitors like Perindopril and Trandolapril.[1] The rigid structure of the octahydroindole core allows for precise orientation of the pharmacophoric groups, leading to high-affinity binding to the ACE active site.

Antiviral Therapeutics

Recent research has highlighted the potential of octahydroindole-based peptidomimetics as broad-spectrum antiviral agents. Notably, a covalent inhibitor incorporating this scaffold has demonstrated strong inhibitory activity against the main protease (Mpro) of coronaviruses, including HCoV-OC43 and SARS-CoV-2, with EC50 values in the low micromolar to nanomolar range.[3][4] This positions the octahydroindole ring system as a promising framework for the development of novel therapies against current and future viral threats.

Anticancer Potential

Derivatives of the parent indole nucleus have been extensively studied for their anticancer properties, and the saturated octahydroindole core is now being explored for similar applications. While specific quantitative data for octahydroindole derivatives is still emerging, the broader class of indole compounds is known to modulate critical cancer-related signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[5][6] These pathways are central to cell survival, proliferation, and inflammation, all of which are hallmarks of cancer.

Quantitative Biological Data

The following tables summarize key quantitative data for octahydroindole derivatives and related indole compounds, illustrating their potency against various biological targets.

Table 1: Antiviral Activity of Octahydroindole Derivatives

| Compound ID | Virus | Assay | Endpoint | Value (µM) | Reference |

| 28f | HCoV-OC43 | CPE Reduction | EC50 | 0.027 - 4.41 | [3][4] |

| 28f | SARS-CoV-2 | Mpro Inhibition | EC50 | 0.027 - 4.41 | [3][4] |

| 28f | EV71 | Antiviral Activity | EC50 | Potent | [4] |

Table 2: Anticancer Activity of Indole Derivatives (Illustrative)

| Compound Class | Cell Line | Activity | IC50 (µM) | Reference |

| Ferrocenyl Oxindole | Human Breast Cancer | Cytotoxicity | 0.49 - 0.89 | |

| Indole-based Hydrazone | HCT116 (Colon) | Cytotoxicity | - | |

| Indole-based Hydrazone | A549 (Lung) | Cytotoxicity | - | |

| 1,3,4,9-tetrahydropyrano [3,4-b]indoles | MDA-MB-231 (Breast) | Anticancer | 2.29 | [6] |

Note: Data for general indole derivatives is included to highlight the potential of the broader chemical class, as specific data for octahydroindole anticancer agents is an active area of research.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of octahydroindole-containing compounds.

Protocol 1: Determination of IC50 using MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay to assess the cytotoxic effects of a compound on adherent cancer cell lines.[7][8][9]

1. Materials and Reagents:

-

Target cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Octahydroindole test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the octahydroindole compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated and vehicle controls.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro ACE Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of Angiotensin-Converting Enzyme.[10][11][12][13][14]

1. Materials and Reagents:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-His-Leu (HHL)

-

Assay Buffer (e.g., 50 mM Sodium Borate Buffer with 300 mM NaCl, pH 8.3)

-

Octahydroindole test compound (e.g., Trandolaprilat)

-

Positive Control (e.g., Captopril)

-

1 M HCl

-

Ethyl Acetate

-

UV-Vis Spectrophotometer or HPLC system

2. Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, pre-incubate the ACE solution with the test compound (or buffer for control) at 37°C for a specified time (e.g., 10 minutes).

-

Initiate Reaction: Add the HHL substrate to the mixture to start the enzymatic reaction and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding 1 M HCl.

-

Extraction: Extract the hippuric acid (the product of the reaction) into ethyl acetate.

-

Quantification: Evaporate the ethyl acetate and redissolve the hippuric acid in a suitable solvent. Measure the absorbance at 228 nm using a spectrophotometer or quantify using HPLC.

-

Data Analysis: Calculate the percentage of ACE inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Cytopathic Effect (CPE) Reduction Antiviral Assay

This assay evaluates the ability of a compound to protect host cells from virus-induced cell death.[15][16][17][18][19]

1. Materials and Reagents:

-

Host cell line (e.g., Vero E6)

-

Virus of interest (e.g., SARS-CoV-2)

-

Complete cell culture medium

-

Octahydroindole test compound

-

Positive control antiviral drug

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer or microplate reader

2. Procedure:

-

Cell Seeding: Seed host cells into 96-well plates and incubate to form a monolayer.

-

Compound and Virus Addition: Pre-mix the virus with the test compound at various concentrations and add the mixture to the cells. Include virus-only and cell-only controls.

-

Incubation: Incubate the plates for a period sufficient for the virus to cause significant cytopathic effect in the control wells (e.g., 72 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal (e.g., luminescence) according to the manufacturer's instructions.

-

Data Analysis: Normalize the data to the controls and plot a dose-response curve to determine the EC50 (the concentration at which 50% of the viral CPE is inhibited).

Signaling Pathway Engagement

The biological effects of octahydroindole derivatives are often mediated through their interaction with specific intracellular signaling pathways. Visualizing these pathways is crucial for understanding their mechanism of action.

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

Trandolapril, an octahydroindole-containing drug, exerts its antihypertensive effect by inhibiting ACE within the RAAS pathway.[3][20][21][22]

Caption: ACE Inhibition by an Octahydroindole-based drug within the RAAS pathway.

Potential Modulation of PI3K/Akt/mTOR and NF-κB Signaling Pathways

While direct evidence for octahydroindole derivatives is still under investigation, the broader class of indole compounds is known to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical in cancer and inflammation.[5][6][23]

Caption: Potential modulation of cancer-related signaling pathways by octahydroindoles.

Conclusion

The octahydroindole ring system represents a remarkably versatile and biologically significant scaffold. Its inherent structural rigidity and chirality make it an ideal starting point for the design of highly specific and potent inhibitors for a variety of enzymes and receptors. From established roles in cardiovascular medicine to emerging applications in antiviral and anticancer therapy, the octahydroindole core continues to be a focal point of intensive research and development. The data and protocols presented in this guide provide a solid foundation for researchers aiming to further explore and exploit the therapeutic potential of this privileged chemical entity. As synthetic methodologies become more sophisticated and our understanding of its interactions with biological systems deepens, the octahydroindole ring system is poised to yield a new generation of innovative therapeutics.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Trandolapril: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. What is the mechanism of Trandolapril? [synapse.patsnap.com]

- 4. Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 11. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 12. ACE-inhibitory activity assay: IC50 [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. reframeDB [reframedb.org]

- 17. protocols.io [protocols.io]

- 18. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 19. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 20. Trandolapril - Wikipedia [en.wikipedia.org]

- 21. drugs.com [drugs.com]

- 22. Differing mechanisms of action of angiotensin-converting enzyme inhibition in black and white hypertensive patients. The Trandolapril Multicenter Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Genesis and Journey of a Key Pharmaceutical Building Block: L-Octahydroindole-2-carboxylic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Octahydroindole-2-carboxylic acid (OIC), a bicyclic proline analogue, stands as a pivotal chiral building block in modern medicinal chemistry. Its rigid, conformationally constrained structure has made it an invaluable component in the design of peptidomimetics and, most notably, as a key intermediate in the synthesis of blockbuster angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril. This technical guide delves into the discovery, historical development, and synthetic evolution of L-octahydroindole-2-carboxylic acid, providing researchers and drug development professionals with a comprehensive understanding of its significance. We will explore the various synthetic strategies that have been developed to control its complex stereochemistry, present key quantitative data in a comparative format, and provide detailed experimental protocols for its synthesis and analysis.

Discovery and Historical Perspective

The synthesis of L-octahydroindole-2-carboxylic acid was first reported in the late 20th century, with significant advancements in the 1980s driven by research into rigid amino acid scaffolds for peptide mimicry.[1] The primary impetus for its development was the need for conformationally restricted proline analogues to enhance the biological activity and metabolic stability of peptides. The incorporation of the fused cyclohexane ring onto the pyrrolidine framework of proline imparts a significant degree of rigidity and increased lipophilicity, properties that are highly desirable in drug design.

The history of L-octahydroindole-2-carboxylic acid is intrinsically linked to the development of ACE inhibitors. The discovery that inhibiting the renin-angiotensin-aldosterone system (RAAS) could effectively treat hypertension spurred the development of a new class of drugs. L-octahydroindole-2-carboxylic acid emerged as a critical precursor for second-generation ACE inhibitors, where its specific stereochemistry—(2S,3aS,7aS)—is essential for the pharmacological activity of the final drug molecules. This demand fueled extensive research into efficient and stereoselective synthetic routes, evolving from racemic preparations and classical resolutions to sophisticated asymmetric syntheses.

Synthetic Evolution: A Journey in Stereocontrol

The synthesis of L-octahydroindole-2-carboxylic acid is a challenge due to the presence of three chiral centers, leading to the possibility of eight stereoisomers. The therapeutic efficacy of the final API is critically dependent on the correct stereoisomer, making stereocontrol the central theme in its synthetic history.

Early Approaches: Catalytic Hydrogenation

Initial synthetic strategies focused on the catalytic hydrogenation of indole-2-carboxylic acid or its derivatives. These methods often resulted in a mixture of diastereomers, necessitating laborious separation techniques.

A common early method involved the hydrogenation of (S)-indoline-2-carboxylic acid. For instance, hydrogenation using a platinum oxide (PtO₂) catalyst can yield a mixture of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and its (2S,3aR,7aR) diastereomer.[2] The desired (S,S,S) isomer could then be isolated through crystallization.

Stereoselective Syntheses

The quest for more efficient and stereochemically pure L-octahydroindole-2-carboxylic acid led to the development of various stereoselective synthetic methods. These can be broadly categorized as:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.

-

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the key bond-forming reactions.

-

Diastereoselective Reactions: Taking advantage of existing stereocenters in a substrate to control the formation of new stereocenters.

One notable strategy involves the diastereoselective α-alkylation of a protected form of octahydroindole-2-carboxylic acid. The inherent steric hindrance of the fused ring system can direct the approach of electrophiles, leading to high diastereoselectivity.

The following diagram illustrates a generalized synthetic workflow for L-octahydroindole-2-carboxylic acid, starting from indole-2-carboxylic acid.

References

An In-depth Technical Guide to the Mechanism of Action of the Perindopril Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perindopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is administered as a prodrug, or precursor, which undergoes metabolic activation to its biologically active form, perindoprilat. This technical guide provides a comprehensive overview of the mechanism of action of the perindopril precursor, from its metabolic conversion to its pharmacodynamic effects on the renin-angiotensin-aldosterone system (RAAS). The document details the competitive inhibition of ACE by perindoprilat, presenting quantitative data on its inhibitory potency. Furthermore, it outlines key experimental protocols for assessing ACE inhibition both in vitro and in vivo, and visualizes the involved signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a detailed resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development.

Metabolic Activation of the Perindopril Precursor

Perindopril is an ethyl ester prodrug that is inactive in its initial form.[1] Following oral administration, it is absorbed and subsequently hydrolyzed, primarily in the liver, to its active diacid metabolite, perindoprilat.[2][3] This bioactivation is crucial for its therapeutic efficacy. The hydrolysis is catalyzed by carboxylesterases, with human carboxylesterase 1 (hCE1) being the predominant enzyme responsible for this conversion.[4][5] A smaller fraction of perindopril may be metabolized to other inactive compounds.[3]

The conversion of perindopril to perindoprilat is a critical step that influences the bioavailability of the active compound.[6] Studies have shown that approximately 20% of an administered dose of perindopril is converted to perindoprilat.[7]

Pharmacokinetics of Perindopril and Perindoprilat

The pharmacokinetic profiles of perindopril and its active metabolite, perindoprilat, have been extensively studied in healthy volunteers and various patient populations. The following tables summarize key pharmacokinetic parameters from representative studies.

| Parameter | Perindopril (Healthy Volunteers) | Perindoprilat (Healthy Volunteers) | Reference(s) |

| Tmax (h) | 0.8 - 1.4 | 3.6 - 7.0 | [8] |

| Cmax (ng/mL) | Dose-dependent (e.g., ~110 after 4 mg) | Dose-dependent | [8] |

| Half-life (h) | 1 - 2 | Biphasic, long terminal half-life (~40) | [9][10] |

| Bioavailability of Perindoprilat from Perindopril | ~20% | N/A | [7] |

| Elimination | Primarily metabolic | Rapid renal excretion of free fraction | [7] |

Table 1: Pharmacokinetic Parameters of Perindopril and Perindoprilat in Healthy Volunteers

| Parameter | Perindopril (Hypertensive Patients) | Perindoprilat (Hypertensive Patients) | Reference(s) |

| Tmax (h) | ≤ 2 | 5 - 8 | [11] |

| Cmax (ng/mL) | Not significantly different from healthy volunteers | Not significantly different from healthy volunteers | [9] |

| Half-life (h) | 1.1 - 2.1 | 35 - 50 | [11] |

| AUC (ng·h/mL) | Not significantly different from healthy volunteers | Not significantly different from healthy volunteers | [9] |

Table 2: Comparative Pharmacokinetic Parameters in Hypertensive Patients

Mechanism of ACE Inhibition by Perindoprilat

The primary mechanism of action of perindoprilat is the competitive inhibition of angiotensin-converting enzyme (ACE), also known as kininase II.[12] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[12] By inhibiting ACE, perindoprilat leads to a reduction in the levels of angiotensin II.

Simultaneously, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[13] Inhibition of ACE by perindoprilat leads to an accumulation of bradykinin, which contributes to the overall antihypertensive effect.[13][14]

Quantitative Analysis of ACE Inhibition

The potency of perindoprilat as an ACE inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the experimental conditions.

| Parameter | Value | Assay Conditions | Reference(s) |

| IC50 | 7.83 (unit not specified) | Endothelium-dependent relaxations in canine coronary arteries | [15] |

| IC50 | In the nanomolar range for the active stereoisomer | In vitro ACE inhibitory potency | [16] |

| EC50 | 1.30 +/- 0.95 ng/mL | In vivo in healthy volunteers (concentration in effect compartment) | [17] |

Table 3: Inhibitory Potency of Perindoprilat

Pharmacodynamic Effects

The inhibition of ACE by perindoprilat leads to significant changes in the components of the RAAS and related systems.

| Parameter | Effect | Quantitative Change | Reference(s) |

| Angiotensin II | Decrease | Significant reduction in plasma levels | [18] |

| Aldosterone | Decrease | Significant reduction in plasma levels | [18] |

| Plasma Renin Activity | Increase | Significant rise | [18] |

| Bradykinin | Increase | Approximately eightfold increase in circulating levels in rats | [14] |

Table 4: Pharmacodynamic Effects of Perindopril

Experimental Protocols

In Vitro ACE Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay for determining the ACE inhibitory activity of a compound in vitro.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

-

Assay buffer (e.g., 0.4 M sodium borate buffer with 0.9 M NaCl, pH 8.3)

-

Test compound (perindoprilat) and positive control (e.g., captopril)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

To each well of the microplate, add the test compound or control solution.

-

Add the ACE solution to each well and pre-incubate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 495 nm emission) over a set period (e.g., 30 minutes) at 37°C.[19]

-

The rate of increase in fluorescence is proportional to ACE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ex Vivo Measurement of Tissue ACE Activity in Animal Models

This protocol outlines a method for measuring ACE activity in tissue homogenates from animals treated with an ACE inhibitor.

Materials:

-

Tissues from treated and control animals (e.g., lung, kidney, aorta)

-

Homogenization buffer (e.g., 0.1 M sodium phosphate buffer with 0.3 M NaCl, pH 8.0)

-

Fluorometric ACE assay kit (as described in 6.1)

-

Protein quantification assay kit (e.g., BCA or Bradford)

-

Homogenizer

-

Centrifuge

Procedure:

-

Excise tissues from euthanized animals and immediately place them in ice-cold saline.

-

Blot the tissues dry, weigh them, and mince them into small pieces.

-

Homogenize the tissues in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 3,000 rpm for 10 minutes) to pellet cellular debris.[19]

-

Collect the supernatant and determine the total protein concentration.

-

Perform the fluorometric ACE assay on the supernatant as described in section 6.1, normalizing the activity to the protein concentration of the homogenate.

-

Compare the ACE activity in tissues from treated animals to that of the control group to determine the extent of in vivo ACE inhibition.[20]

Signaling Pathways

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a cascade of hormonal and enzymatic reactions that regulate blood pressure and fluid balance. Perindoprilat's inhibition of ACE is a critical intervention point in this pathway.

The Bradykinin-Nitric Oxide Pathway

The potentiation of bradykinin by perindoprilat leads to the activation of the bradykinin B2 receptor, resulting in the production of nitric oxide (NO) and subsequent vasodilation.

Conclusion

The perindopril precursor exerts its therapeutic effects through a well-defined mechanism of action that begins with its metabolic conversion to the active metabolite, perindoprilat. Perindoprilat is a potent and competitive inhibitor of angiotensin-converting enzyme, leading to a dual pharmacodynamic effect: the suppression of the vasoconstrictor angiotensin II and the potentiation of the vasodilator bradykinin. This comprehensive technical guide has provided quantitative data on the pharmacokinetics and pharmacodynamics of perindopril and perindoprilat, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways involved. This information serves as a valuable resource for the scientific community engaged in cardiovascular research and drug development.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 3. Interspecies comparison of the metabolic pathways of perindopril, a new angiotensin-converting enzyme (ACE) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic–pharmacodynamic model for perindoprilat regional haemodynamic effects in healthy volunteers and in congestive heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Single-dose and steady-state pharmacokinetics and pharmacodynamics of perindopril in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on Perindopril - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of converting enzyme inhibitors on angiotensin and bradykinin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of the angiotensin converting enzyme by perindoprilat and release of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Modeling of the relation between plasma concentration of the active metabolite of perindopril and inhibition of the activity of plasma converting enzyme in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. Inhibition of tissue angiotensin converting enzyme by perindopril: in vivo assessment in the rat using radioinhibitor binding displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Octahydro-1H-indole-2-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-1H-indole-2-carboxylic acid, a key chiral building block in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors like perindopril and trandolapril, possesses a solubility profile that is critical for its purification, reaction chemistry, and formulation. This technical guide provides a comprehensive overview of the available solubility data for octahydro-1H-indole-2-carboxylic acid in a range of organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide combines qualitative descriptions with the available semi-quantitative information to offer a practical resource for laboratory and process development.

Physicochemical Properties

Before delving into its solubility, a brief overview of the key physicochemical properties of the most common isomer, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, is presented.

| Property | Value |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| Appearance | White to off-white crystalline solid.[1] |

| Melting Point | 275-277 °C |

Solubility Data

The solubility of octahydro-1H-indole-2-carboxylic acid is influenced by the polarity of the solvent and the specific stereoisomer. The data presented here is a synthesis of information from various sources and primarily pertains to the (2S,3aS,7aS) isomer.

| Solvent | Type | Solubility Description | Quantitative Data (at ambient temperature unless specified) |

| Water | Protic, Polar | Slightly Soluble/Sparingly Soluble.[1] | Not explicitly quantified in reviewed literature. |

| Methanol | Protic, Polar | Soluble/Sparingly Soluble.[1] | A concentration of 20 g/L in deuteromethanol has been used for NMR studies. |

| Ethanol | Protic, Polar | Moderate Solubility | Not explicitly quantified in reviewed literature. |

| Ethyl Acetate | Aprotic, Moderately Polar | Moderate Solubility | The compound is dissolved in ethyl acetate for extraction and reaction purposes as per patent literature. |

| Acetic Acid | Protic, Polar | Soluble | Used as a solvent for hydrogenation reactions during synthesis. |

| Diisopropyl Ether | Aprotic, Non-polar | Likely Poorly Soluble | Used as an anti-solvent for precipitation. |

| Cyclohexane | Aprotic, Non-polar | Likely Poorly Soluble | Used for washing in purification steps. |

Experimental Protocol: Equilibrium Solubility Determination

For a precise quantification of solubility, the equilibrium solubility method is a standard and reliable approach. The following is a generalized protocol that can be adapted for various organic solvents.

Objective: To determine the saturation solubility of octahydro-1H-indole-2-carboxylic acid in a specific organic solvent at a controlled temperature.

Materials:

-

Octahydro-1H-indole-2-carboxylic acid (of known purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or a calibrated UV-Vis spectrophotometer.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of octahydro-1H-indole-2-carboxylic acid to a series of vials.

-

Dispense a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of octahydro-1H-indole-2-carboxylic acid.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility in units such as g/L or mol/L from the measured concentration and the dilution factor.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Signaling Pathways and Logical Relationships

The solubility of octahydro-1H-indole-2-carboxylic acid is a critical parameter that influences subsequent synthetic steps in the production of active pharmaceutical ingredients (APIs) like Perindopril. The following diagram illustrates this logical relationship.

References

An In-depth Technical Guide to the Thermal Stability of (2S,3aR,7aS)-Octahydroindole-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the thermal properties of this molecule is critical for ensuring its stability during manufacturing, processing, storage, and formulation, ultimately impacting the quality, safety, and efficacy of the final drug product.

Thermal Properties Data

(2S,3aR,7aS)-octahydroindole-2-carboxylic acid is a white to off-white crystalline powder.[1] Its thermal stability is characterized by its melting point, at which it also undergoes decomposition. The reported melting points from various sources are summarized in the table below. The variation in the reported values may be attributed to different experimental conditions, such as heating rate and the purity of the sample.

| Parameter | Value (°C) | Notes | Source(s) |

| Melting Point | 267-269 | Solvent: Ethanol | [2] |

| Melting Point | 270 | Decomposes | [3] |

| Melting Point | 275-277 | [4][5] | |

| Melting Point | 307-309 | Decomposing | [1] |

The data strongly indicates that the compound decomposes upon melting, a critical consideration for any process involving heating. To fully characterize the thermal decomposition, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended.

Experimental Protocols for Thermal Analysis

Detailed experimental protocols for conducting TGA and DSC analyses are provided below. These protocols are based on established methodologies for the thermal analysis of pharmaceutical compounds.[6][7][8]

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and quantify mass loss.

Objective: To determine the onset temperature of decomposition and the mass loss profile of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the finely powdered (2S,3aR,7aS)-octahydroindole-2-carboxylic acid into an appropriate crucible (e.g., alumina).[9]

-

Instrument Setup:

-

Experimental Conditions:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a linear heating rate of 10 °C/min up to a final temperature of 350-400 °C.[11]

-

-

Data Collection: Continuously record the sample mass as a function of temperature.[12]

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

Quantify the percentage of mass loss at different temperature ranges.

-

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to characterize solid-state transitions.

Objective: To determine the melting point and enthalpy of fusion of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid, and to confirm the decomposition during melting.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of the powdered sample into a hermetically sealed aluminum pan.[7] Prepare an empty sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.[13]

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Experimental Conditions:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a linear heating rate of 10 °C/min up to a final temperature of 350 °C.[7]

-

-

Data Collection: Record the heat flow as a function of temperature.[6]

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point is determined as the onset or peak temperature of the endothermic event.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

-

An exothermic event following the endothermic melting peak would confirm decomposition.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the thermal stability assessment of a pharmaceutical intermediate like (2S,3aR,7aS)-octahydroindole-2-carboxylic acid.

Conclusion

The available data indicates that (2S,3aR,7aS)-octahydroindole-2-carboxylic acid has a high melting point, which is accompanied by decomposition. This thermal instability at elevated temperatures is a crucial factor to consider in the development of manufacturing and purification processes, such as drying and milling, to avoid degradation of the material. For a complete thermal profile, it is essential to perform TGA and DSC analyses following the detailed protocols provided in this guide. The resulting data will enable the establishment of safe operating limits for temperature-sensitive steps and ensure the quality and stability of this important pharmaceutical intermediate.

References

- 1. innospk.com [innospk.com]

- 2. echemi.com [echemi.com]

- 3. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid | 80875-98-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]

- 5. L-Octahydroindole-2-carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]